N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide
Description
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide is a synthetic sulfonamide derivative featuring a pyrimidinylsulfamoyl moiety linked to a 3,4-dimethoxybenzamide scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and sulfonamide-based therapeutics.
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-13-11-20(23-14(2)22-13)25-31(27,28)17-8-6-16(7-9-17)24-21(26)15-5-10-18(29-3)19(12-15)30-4/h5-12H,1-4H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPOQSZVCIHUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as acetophenone derivatives and formamide conjugates.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the pyrimidine derivative with sulfonyl chloride under basic conditions.
Coupling with Benzamide: The final step involves coupling the sulfonamide intermediate with 3,4-dimethoxy-benzamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
The target compound’s structure includes:
- A pyrimidinylsulfamoyl group (2,6-dimethyl substitution on the pyrimidine ring).
- A para-substituted phenyl bridge connecting the sulfamoyl and benzamide groups.
- 3,4-Dimethoxy substituents on the benzamide moiety.
Comparisons with structurally related compounds are summarized below:
Key Observations :
- Compounds: These stereoisomers (m, n, o) share a pyrimidinylacetamido group but differ in stereochemistry and backbone complexity.
- Compound : Replacing the pyrimidinylsulfamoyl group with a benzothiazol-sulfamoyl moiety introduces a heterocyclic ring, which may enhance target binding (e.g., antimicrobial activity). However, the bulky diisopropyl sulfamoyl group could reduce solubility compared to the target compound’s methoxy substituents .
Pharmacological and Physicochemical Properties
Physicochemical Comparison:
Pharmacological Insights :
- The target compound’s pyrimidinylsulfamoyl group may confer selectivity for kinase targets (e.g., tyrosine kinases), as pyrimidine rings are common in ATP-competitive inhibitors.
- In contrast, compounds with stereochemical complexity might exhibit varied potency depending on enantiomeric configuration, as seen in protease inhibitors like HIV therapeutics .
- The benzothiazol derivative ’s structure aligns with antimicrobial agents (e.g., sulfa drugs), where the benzothiazol ring enhances penetration through bacterial membranes .
Biological Activity
Overview
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a pyrimidine ring with sulfonamide and benzamide functionalities, which may influence its interaction with biological systems.
| Property | Details |
|---|---|
| IUPAC Name | N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide |
| Molecular Formula | C21H22N4O5S |
| Molecular Weight | 426.49 g/mol |
| CAS Number | 518350-19-1 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors that are critical in various signaling pathways. The compound may modulate pathways related to:
- Cell Proliferation: By influencing kinase activity.
- Apoptosis: Through receptor-mediated signaling.
- Inflammation: By affecting inflammatory mediators.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide compounds can inhibit bacterial growth by targeting folate synthesis pathways.
Insecticidal Activity
This compound has been evaluated for its potential as an insecticide. It has been reported to inhibit chitin synthesis in insects such as Chilo suppressalis, which is crucial for their growth and development. The effectiveness is quantified using the concentration required to inhibit chitin synthesis by 50% (IC50).
| Compound | IC50 (µM) |
|---|---|
| This compound | 10.5 |
| 5-(2,6-Dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) | 8.2 |
Case Studies and Research Findings
-
Chitin Synthesis Inhibition:
A study demonstrated that the compound significantly inhibits chitin synthesis in the cultured integument of C. suppressalis. The structure–activity relationship (SAR) analysis revealed that the presence of hydrophobic substituents enhances activity while bulky groups reduce efficacy. -
Enzyme Targeting:
In vitro assays indicated that the compound interacts with specific kinases involved in cell signaling pathways. This interaction suggests potential applications in cancer therapeutics where modulation of these pathways can lead to reduced tumor growth. -
Quantitative Structure–Activity Relationship (QSAR):
A QSAR study analyzed various substituents on similar compounds and their effects on biological activity. It was found that electron-donating groups at specific positions significantly enhance the inhibitory activity against target enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide?
- Methodology : Synthesis typically involves coupling a 3,4-dimethoxybenzoyl chloride derivative with a sulfamoyl-linked aniline intermediate. For example, describes a similar benzamide synthesis via acylation using 3,4-dimethoxy-benzoyl chloride under reflux with dichloromethane (DCM) and triethylamine (TEA). Yields exceeding 90% are achievable with precise stoichiometric control and purification via column chromatography .
- Key Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | 3,4-dimethoxy-benzoyl chloride, DCM, TEA, RT, 12h | 93% |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |
Q. How can the structural integrity of this compound be validated?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C-NMR : Confirm aromatic proton environments (e.g., δ 8.02–6.83 ppm for benzamide protons) and methoxy groups (δ 3.95–3.19 ppm) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1649 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ observed at 496.9 vs. calculated 497.2) .
Q. What preliminary assays are recommended to assess biological activity?
- Methodology : Screen against disease-relevant targets (e.g., proteases, kinases) using enzymatic inhibition assays. highlights molecular docking to predict binding affinity to cysteine proteases, a common antiviral target . Initial IC50 determinations can guide further optimization.
Advanced Research Questions
Q. How can computational methods improve mechanistic understanding of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., viral proteases). demonstrates how docking identified binding poses with ΔG values < -8 kcal/mol for related benzamides .
- MD Simulations : Conduct 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Cluster analysis of trajectories can reveal critical binding residues .
- Data Interpretation : Compare computational binding energies with experimental IC50 values to validate models.
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., dimethylpyrimidine or methoxy groups) and test analogs. shows sulfamoyl benzamide derivatives exhibit varied antimicrobial activity based on substituent electronegativity .
- Orthogonal Assays : Validate hits using fluorescence polarization (binding) and cell-based assays (e.g., cytotoxicity in HEK293 cells).
- Case Study : If a compound shows high enzymatic inhibition but low cellular activity, assess membrane permeability via PAMPA assays or logP calculations.
Q. What experimental designs mitigate synthetic challenges for scale-up?
- Methodology :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using fractional factorial designs. achieved 93% yield by controlling stoichiometry and reaction time .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
